3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is a synthetic compound that belongs to the class of biaryl compounds. It has garnered interest due to its potential therapeutic applications, particularly as an inhibitor of Bruton's tyrosine kinase, which is implicated in various diseases including cancers and autoimmune disorders. The compound's structure features a benzamide moiety linked to a tetrahydrobenzo[c]isoxazole, which contributes to its biological activity.
This compound is detailed in various patent documents and scientific literature. Notably, it has been referenced in patents related to pharmaceutical compositions targeting Bruton's tyrosine kinase inhibition . Additional chemical databases such as PubChem and Chemsrc provide information on its molecular structure and properties .
3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide can be classified as:
The synthesis of 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and verify the identity of intermediates and final products.
The molecular formula of 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is . The compound features:
Key structural data includes:
The compound may participate in several chemical reactions typical of amides and aromatic compounds:
Reaction conditions such as catalysts (e.g., palladium on carbon for hydrogenation) and solvents are crucial for optimizing yields and selectivity in these transformations.
The mechanism of action for 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide primarily involves its role as an inhibitor of Bruton's tyrosine kinase. This enzyme is critical in B-cell receptor signaling pathways; thus:
Research indicates that compounds with similar structures have shown promising results in preclinical models for treating B-cell malignancies .
Safety data sheets (SDS) provide additional information on handling precautions due to potential toxicity .
3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide has potential applications in:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4